molecular formula C11H15N3 B13310624 6-(3-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine

6-(3-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B13310624
M. Wt: 189.26 g/mol
InChI Key: VOHAZVGGWBGRGD-UHFFFAOYSA-N
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Description

6-(3-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that features a tetrahydropyrimidine ring substituted with a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions. One common method involves the use of 3-methylbenzaldehyde and guanidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired tetrahydropyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyrimidine ring.

Scientific Research Applications

6-(3-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-(3-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-(3-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine: can be compared with other tetrahydropyrimidine derivatives, such as:

Uniqueness

The presence of the 3-methylphenyl group in this compound imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

6-(3-methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C11H15N3/c1-8-3-2-4-9(7-8)10-5-6-13-11(12)14-10/h2-4,7,10H,5-6H2,1H3,(H3,12,13,14)

InChI Key

VOHAZVGGWBGRGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CCN=C(N2)N

Origin of Product

United States

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